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Compound of Interest

Compound Name: (R)-Pioglitazone-d1

Cat. No.: B607203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-Pioglitazone-d1 (also known as PXL065), a

deuterated form of the (R)-enantiomer of pioglitazone, against racemic pioglitazone. The data

presented is based on clinical studies investigating the pharmacokinetic profiles of these

compounds. While not a formal bioequivalence submission, this guide offers valuable insights

for research and development purposes.

Executive Summary
Pioglitazone, an oral antihyperglycemic agent, is a racemic mixture of (R)- and (S)-enantiomers

that interconvert in vivo.[1] The therapeutic effects and side effects of pioglitazone are linked to

the differential activity of these enantiomers. The (S)-enantiomer is the primary activator of the

peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates

genes involved in glucose and lipid metabolism.[1][2] The (R)-enantiomer exhibits significantly

less to no PPARγ activity.[1][2]

Stabilizing the (R)-enantiomer with deuterium at the chiral center to create (R)-Pioglitazone-d1
(PXL065) has been explored as a strategy to isolate the therapeutic actions attributed to this

enantiomer while minimizing PPARγ-related side effects.[1][2] This guide summarizes the

available pharmacokinetic data from clinical studies to compare the exposure of the individual

enantiomers following administration of PXL065 and racemic pioglitazone.
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Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-

pioglitazone following oral administration of (R)-Pioglitazone-d1 (PXL065) and racemic

pioglitazone (Actos®) in healthy volunteers from a Phase 1a clinical study.

Table 1: Mean AUC0-∞ (ng*h/mL) of Pioglitazone Enantiomers

Analyte
PXL065 (7.5
mg)

PXL065 (15
mg)

PXL065 (30
mg)

Actos® (45
mg)

(R)-Pioglitazone 3,678 6,505 13,802 12,567

(S)-Pioglitazone 2,626 6,034 11,286 13,861

Total

Pioglitazone
6,139 13,458 24,492 30,567

Data sourced from a Phase 1b study of PXL065.[3]

Table 2: Mean Cmax (ng/mL) of Pioglitazone Enantiomers

Analyte PXL065 (22.5 mg) Actos® (45 mg)

(R)-Pioglitazone - -

(S)-Pioglitazone - -

Specific Cmax values for each enantiomer were not available in the provided search results in

a comparable table format. However, a Phase 1a study noted that a single 22.5 mg dose of

PXL065 resulted in 19% higher exposure to (R)-pioglitazone and 42% lower exposure to the

(S)-enantiomer compared to a 45 mg dose of Actos®.[1]

Table 3: R/S Ratio of Pioglitazone Enantiomer Exposure (AUC0-∞)
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Treatment Group R/S Ratio

PXL065 (7.5 mg) ~1.4

PXL065 (22.5 mg) ~4.2

PXL065 (30 mg) ~4.1

Actos® (45 mg) ~1.4

Data derived from a Phase 1a study of PXL065.[4]

Experimental Protocols
The data presented is derived from Phase 1a and 1b open-label, randomized, crossover

studies in healthy volunteers. A typical experimental protocol for such studies is outlined below.

Study Design: A randomized, single-dose, two-treatment, two-period, two-sequence crossover

study design is commonly employed for bioequivalence and pharmacokinetic assessments.[5]

[6][7] A washout period of at least one week separates the two treatment periods.[5][6]

Subjects: Healthy adult volunteers are recruited for these studies.[5][7] The number of subjects

is determined based on statistical power calculations to detect significant differences in

pharmacokinetic parameters.

Drug Administration: Subjects receive a single oral dose of the test product (e.g., (R)-
Pioglitazone-d1) and the reference product (e.g., racemic pioglitazone) in randomized order.

[5][7] Dosing is typically done after an overnight fast.[8]

Sample Collection: Serial blood samples are collected at predefined time points before and

after drug administration over a period of 48 to 72 hours.[5] Plasma is separated from the blood

samples and stored frozen until analysis.

Analytical Method: The concentrations of the drug and its metabolites in plasma are determined

using a validated bioanalytical method, typically high-performance liquid chromatography-

tandem mass spectrometry (LC-MS/MS).[5][7] This method allows for the sensitive and specific

quantification of the individual enantiomers.
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Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the

plasma concentration-time data using non-compartmental methods:

AUC0-t: The area under the plasma concentration-time curve from time zero to the last

measurable concentration.

AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

Cmax: The maximum observed plasma concentration.

Tmax: The time to reach Cmax.

t1/2: The elimination half-life.

Statistical Analysis: For bioequivalence assessment, the 90% confidence intervals for the

geometric mean ratios (test/reference) of AUC and Cmax are calculated. The acceptance

criteria for bioequivalence are typically when these confidence intervals fall within the range of

80% to 125%.[5][7]
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Caption: Signaling pathway of (S)-Pioglitazone via PPARγ activation.
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Caption: General experimental workflow for a pioglitazone bioequivalence study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b607203?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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